molecular formula C10H10O3 B1523848 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 201655-95-0

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1523848
CAS No.: 201655-95-0
M. Wt: 178.18 g/mol
InChI Key: XAZCDGLACKFUCI-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by a hydroxyl group attached to the second carbon of the indene ring and a carboxylic acid group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several methods. One common approach involves the Perkin reaction, where 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . This reaction yields the desired compound through a series of steps including condensation and cyclization.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the indene ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products:

    Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-1-methanol.

    Substitution: Formation of halogenated derivatives such as 3-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.

Scientific Research Applications

3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid
  • 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-indene-5-carboxylic acid

Comparison: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the indene ring. This dual functionality allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCDGLACKFUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 3
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 4
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 5
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 6
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

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